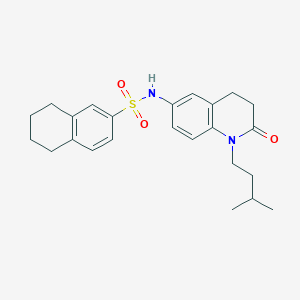

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c1-17(2)13-14-26-23-11-9-21(15-20(23)8-12-24(26)27)25-30(28,29)22-10-7-18-5-3-4-6-19(18)16-22/h7,9-11,15-17,25H,3-6,8,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMMFIMRZNQNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural framework that combines a tetrahydroquinoline moiety with a sulfonamide group, which is well-known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 402.55 g/mol. The compound consists of several functional groups that contribute to its biological activity:

- Tetrahydroquinoline Core : Known for various pharmacological activities.

- Sulfonamide Group : Associated with antibacterial properties.

- Tetrahydronaphthalene Moiety : Enhances lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving the inhibition of folic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Inhibition of estrogen receptor |

| Compound B | MDA-MB-468 (Triple-Negative) | 5 | EGFR inhibition |

These findings suggest that derivatives of this compound could possess selective cytotoxicity against specific cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of enzymes such as acetylcholinesterase and lipoxygenase.

- Receptor Modulation : Acting as an agonist or antagonist at various receptors.

- Signal Transduction Pathways : Influencing cellular signaling pathways that lead to altered gene expression.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives found that this compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of similar compounds:

"The synthesized sulfonamide derivatives demonstrated potent cytotoxicity against breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics" .

This suggests that the compound could be a valuable candidate for further development in cancer therapy.

Q & A

Basic: What are the optimized synthetic pathways for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:

- Tetrahydroquinoline synthesis : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .

- Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Critical parameters : Strict anhydrous conditions, temperature control (0–25°C), and stoichiometric precision to avoid side reactions.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

| Technique | Purpose | Example Conditions |

|---|---|---|

| NMR (¹H, ¹³C) | Confirm molecular structure, substituent positions | DMSO-d₆ or CDCl₃, 400–600 MHz |

| HRMS | Verify molecular formula and purity | ESI+ mode, m/z accuracy <5 ppm |

| HPLC | Assess purity (>98%) | C18 column, acetonitrile/water gradient |

| IR Spectroscopy | Identify functional groups (e.g., carbonyl, sulfonamide) | KBr pellet, 400–4000 cm⁻¹ |

Basic: How are the physicochemical properties of this compound determined?

Answer:

Key properties and methods:

- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via shake-flask method .

- Stability : Assessed under varying pH (1–13) and temperatures (4–40°C) using HPLC to monitor degradation .

- Lipophilicity (LogP) : Calculated via octanol/water partitioning or computational tools (e.g., MarvinSuite) .

Example data for analogs :

| Property | Value (Analog) | Source |

|---|---|---|

| Molecular Weight | 358.45 g/mol | |

| Solubility in DMSO | >10 mg/mL | |

| Melting Point | 157–159°C (related sulfonamide) |

Advanced: How do structural modifications (e.g., isopentyl vs. benzyl substituents) impact bioactivity?

Answer:

- Alkyl chain effects :

- Isopentyl : Enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .

- Benzyl : Introduces aromatic π-π interactions with target proteins (e.g., enzyme active sites) .

- Case study : Benzyl-substituted analogs showed 10-fold higher inhibition of bacterial dihydropteroate synthase than ethyl derivatives, while isopentyl analogs exhibited improved pharmacokinetic profiles .

Methodology : Comparative molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this class of compounds?

Answer:

Strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and enzymatic protocols (e.g., IC₅₀ determination under fixed pH/temperature) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on IC₅₀) .

- Structural analogs : Compare bioactivity of isopentyl derivatives with ethyl/benzyl variants to isolate substituent contributions .

Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or assay conditions .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Answer:

- Molecular docking : Predict binding modes to targets (e.g., COX-2, carbonic anhydrase) using crystal structures from PDB .

- QSAR modeling : Relate substituent properties (e.g., Hammett σ, LogP) to bioactivity .

- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity .

Case study : Docking of a benzyl analog into COX-2 revealed hydrogen bonding with Tyr355 and Val523, explaining its anti-inflammatory activity .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Anticancer : MTT assay on HeLa or MCF-7 cells .

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) with kinetic analysis .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

- Prodrug design : Introduce ester groups to enhance solubility, later hydrolyzed in vivo .

- Formulation : Nanoemulsions or liposomes to improve absorption .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for structural tweaking .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Waste disposal : Incineration or approved chemical waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.